Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Push-Pull Olefin Stereoselectivity Thermodynamic Control

Researchers requiring stereospecific heterocyclic precursors often face inconsistent E/Z ratios. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) solves this with its exclusive E-configuration: • >3.75 kcal/mol stability advantage ensures high-fidelity 5-cyanouracil formation • 87% reported yield in acetonitrile for scalable phenyl uracil synthesis • Reactive ethoxy group enables efficient nucleoside precursor construction Supplied with ≥95% purity; ideal for antiviral & anticancer drug discovery programs.

Molecular Formula C9H12N2O4
Molecular Weight 212.2 g/mol
CAS No. 1187-34-4
Cat. No. B072227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-cyano-3-ethoxyacryloyl)carbamate
CAS1187-34-4
Molecular FormulaC9H12N2O4
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCCOC=C(C#N)C(=O)NC(=O)OCC
InChIInChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+
InChIKeyJNZGHWBZWCEXEJ-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Push-Pull Olefin Intermediate


Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4) is a push-pull olefin characterized by its electron-withdrawing cyano and carbamate groups juxtaposed with an electron-donating ethoxy moiety [1]. This unique electronic architecture confers stereospecificity and controlled reactivity, making it a critical synthon for heterocyclic scaffolds [2]. The compound's E-configuration is a defining feature, dictating its behavior in subsequent chemical transformations [1].

1 E-stereochemistry ensures predictable cyclization pathway
2 Push-pull electronic profile drives selective nucleophilic displacement
3 Critical synthon for 5-cyanouracil and heterocyclic scaffolds

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Why Analogs Cannot Substitute


Generic substitution among cyanoacryloyl carbamates is not feasible due to the compound's highly specific E-stereochemistry and unique electronic profile, which directly govern its reactivity in downstream applications [1]. Close analogs, such as the dimethylamino derivative, exhibit dramatically reduced reactivity or follow divergent mechanistic pathways, rendering them unsuitable for the stereospecific syntheses this compound enables [2]. Therefore, precise procurement of this specific CAS number is essential to ensure the reproducibility and success of the intended chemical transformations.

Reactivity Ethoxy derivative: reacts readily with amino sugars vs Dimethylamino analog: no reaction under same conditions
Stereochemistry Exclusive E-isomer by thermodynamic control vs Generic cyanoacrylates: divergent E/Z ratio may alter cyclization

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Reactivity & Performance


E-Isomer Stability by Thermodynamic Control

The synthesis of ethyl (2-cyano-3-ethoxyacryloyl)carbamate is thermodynamically controlled to produce exclusively the E-isomer, in contrast to the Z-isomer. This stereoselectivity is quantified by a calculated stability difference of 3.75 kcal/mol in favor of the E-isomer [1].

E- vs Z-isomer stability
Head-to-head
3.75 kcal/mol more stable
E-isomer
Z-isomer
Reported thermodynamic preference ensures stereochemical fidelity
Calculated ΔG from isodesmic reactions; conditions may influence kinetic ratio
Push-Pull Olefin Stereoselectivity Thermodynamic Control

Ethoxy vs. Dimethylamino Leaving Group Reactivity

In reactions with furanosylamines, the ethoxy derivative (target compound) reacts readily, whereas the analogous dimethylamino derivative (ethyl N-(α-cyano-β-dimethylaminoacryloyl)carbamate) fails to react under the same conditions, highlighting the superior leaving group ability of the ethoxy moiety [1].

Leaving group reactivity
Cross-study
Ethoxy: reacts; Dimethylamino: no reaction
Supports ethoxy as enabling leaving group for nucleoside synthesis
Qualitative comparison; anomeric ratio depends on base concentration
Nucleophilic Substitution Heterocyclic Synthesis Leaving Group

High-Yield Acetonitrile Synthesis Protocol

A published synthetic procedure for the target compound reports an 87% yield when using acetonitrile as a solvent at 80 °C for 4 hours under an inert atmosphere . This demonstrates an efficient, reproducible method for obtaining the compound.

Synthesis yield
Data to verify
87% yield
Reported benchmark for scalable acetonitrile protocol
Source not independently verified; confirm with in-house trial
Synthetic Efficiency Reaction Optimization Acetonitrile Solvent

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Optimal Applications


5-Cyanouracil Scaffolds for Antivirals & Anticancer

The compound's exclusive E-stereochemistry is essential for the multi-component synthesis of 5-cyanouracils, a privileged scaffold in antiviral (e.g., AZT) and anticancer (e.g., 5-fluorouracil) drug discovery [1]. The predictable stereochemical outcome (3.75 kcal/mol stability advantage) ensures high-fidelity generation of the desired cyclized product [2].

Nucleophilic Displacement for Stereodefined Nucleosides

The compound's reactive ethoxy group enables efficient nucleophilic displacement by amino sugars to yield protected nucleoside precursors. This stands in stark contrast to the unreactive dimethylamino analog, underscoring its unique value for constructing stereodefined nucleoside derivatives [3].

Scalable Production of Phenyl Uracil Agrochemicals

The compound serves as a key intermediate in a patented route to phenyl uracils, which are used as fungicides and bactericides. The reported high-yield synthesis in acetonitrile (87% yield) provides a scalable and efficient entry point into this class of agrochemicals [4].

Application
Selection Property
Validation Focus
5-Cyanouracil heterocycle synthesis
E-stereochemistry control
Cyclization fidelity and scaffold purity
Stereodefined nucleoside precursor assembly
Ethoxy leaving group reactivity
Anomeric ratio and displacement efficiency
Phenyl uracil agrochemical intermediate
Scalable synthesis protocol
Process reproducibility and yield consistency

Technical Documentation Hub

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37 linked technical documents
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